4-[4-(3-ethoxyphenoxy)butyl]morpholine
Description
While direct data on 4-[4-(3-ethoxyphenoxy)butyl]morpholine are absent in the provided evidence, its structure can be inferred from related morpholine derivatives. This compound features a morpholine ring linked via a butyl chain to a 3-ethoxyphenoxy group. The ethoxy substituent is an electron-donating group, while the butyl chain likely enhances lipophilicity.
Properties
IUPAC Name |
4-[4-(3-ethoxyphenoxy)butyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-2-19-15-6-5-7-16(14-15)20-11-4-3-8-17-9-12-18-13-10-17/h5-7,14H,2-4,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCYLICANYDXIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Compounds and Properties
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound donates electrons via its oxygen atom, contrasting with nitro () and trifluoromethyl () groups, which withdraw electrons. This difference impacts reactivity in synthetic routes and interactions with biological targets .
- Lipophilicity: The butyl chain in the target compound and 4-[4-(3,4-dimethylphenoxy)butyl]morpholine () increases hydrophobicity compared to shorter chains (e.g., ethyl in ). This property correlates with membrane permeability and bioavailability .
- Halogen vs.
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